6-Methylisoquinoline-5-carbonitrile
Description
Significance of Isoquinoline (B145761) Derivatives in Chemical and Biological Sciences
Isoquinoline derivatives are a class of organic compounds that have garnered significant attention in both chemical and biological research. nih.govontosight.ai Their structural framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a versatile template for the development of novel molecules with a wide array of applications. wikipedia.org In the realm of medicinal chemistry, isoquinoline scaffolds are integral to the discovery of new therapeutic agents. rsc.org They are found in numerous naturally occurring alkaloids with potent biological activities, including the vasodilator papaverine (B1678415). wikipedia.org The significance of isoquinoline derivatives is underscored by their broad spectrum of pharmacological properties, which encompass anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, among others. nih.govontosight.airsc.org The ability to introduce various functional groups onto the isoquinoline core allows for the fine-tuning of their chemical and biological properties, making them a subject of intense research and development. ontosight.ai
Overview of Isoquinoline as a Core Heterocyclic System in Research
The isoquinoline nucleus is a fundamental heterocyclic system that has been the subject of extensive research since its initial isolation from coal tar in 1885. slideshare.net As a structural isomer of quinoline (B57606), isoquinoline is a benzopyridine, characterized by a benzene ring fused to a pyridine ring. wikipedia.org This aromatic compound is a colorless, hygroscopic liquid in its pure form and exhibits weak basicity. wikipedia.org The core structure of isoquinoline is a key component in a vast number of alkaloids, with 1-benzylisoquinoline (B1618099) forming the backbone of many, such as papaverine. wikipedia.org The synthesis of isoquinoline and its derivatives is a well-established area of organic chemistry, with classic methods like the Pomeranz–Fritsch reaction and various modern synthetic approaches being employed. nih.govwikipedia.org The versatility of the isoquinoline ring system allows for the synthesis of a diverse library of compounds, which are utilized not only in medicine but also in the manufacturing of dyes, paints, and as corrosion inhibitors. wikipedia.org
Structural Context of 6-Methylisoquinoline-5-carbonitrile within the Isoquinoline Class
This compound is a specific derivative of the parent isoquinoline molecule. Its structure is defined by the presence of a methyl group (-CH₃) at the 6-position and a nitrile group (-C≡N) at the 5-position of the isoquinoline ring. The systematic numbering of the isoquinoline ring is crucial for defining the precise location of these substituents. thieme-connect.de The addition of these functional groups to the core isoquinoline scaffold significantly influences its electronic properties and reactivity. The electron-withdrawing nature of the nitrile group and the electron-donating (by hyperconjugation) nature of the methyl group can modulate the chemical behavior of the molecule, including its potential interactions with biological targets. The specific arrangement of these substituents in this compound creates a unique chemical entity within the broader class of functionalized isoquinolines, making it a subject of interest for further chemical and pharmacological investigation.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₁₁H₈N₂ | 168.19 g/mol | 1823371-46-5 |
| Isoquinoline | C₉H₇N | 129.16 g/mol | 119-65-3 |
| Quinoline | C₉H₇N | 129.16 g/mol | 91-22-5 |
| Papaverine | C₂₀H₂₁NO₄ | 339.38 g/mol | 58-74-2 |
| 1-Benzylisoquinoline | C₁₆H₁₃N | 219.28 g/mol | 6834-87-3 |
| 6-Methylisoquinoline (B1300163) | C₁₀H₉N | 143.18 g/mol | 42398-73-2 |
| 5-Methylisoquinoline-1-carbonitrile | C₁₁H₈N₂ | 168.19 g/mol | 1367744-24-8 |
| 5,6-Dimethylisoquinoline-1-carbonitrile | C₁₂H₁₀N₂ | 182.22 g/mol | 2060051-48-9 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-methylisoquinoline-5-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-9-7-13-5-4-10(9)11(8)6-12/h2-5,7H,1H3 |
InChI Key |
FWXGYESECGRQBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methylisoquinoline 5 Carbonitrile and Analogous Systems
Classical Approaches in Isoquinoline (B145761) Synthesis
Long-standing methods for the construction of the isoquinoline core have provided the foundation for the synthesis of a vast array of derivatives. These classical reactions, while sometimes requiring harsh conditions, remain valuable tools in organic synthesis.
The Bischler–Napieralski reaction, discovered in 1893, is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgjk-sci.com This reaction is typically carried out in the presence of a dehydrating agent under acidic conditions, with phosphoryl chloride (POCl₃) being a commonly used reagent. wikipedia.orgnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. jk-sci.comnrochemistry.com
The mechanism of the Bischler–Napieralski reaction is believed to proceed through an electrophilic aromatic substitution. The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate generally facilitates the cyclization process. jk-sci.comnrochemistry.com For substrates that lack such activating groups, more forceful conditions, such as the use of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride, may be necessary. jk-sci.com
Two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The specific reaction conditions are thought to influence which mechanism is dominant. wikipedia.org A notable side reaction can be the formation of styrene (B11656) derivatives through a retro-Ritter type reaction. jk-sci.com To mitigate this, nitrile solvents or the use of oxalyl chloride to generate N-acyliminium intermediates can be employed. jk-sci.comorganic-chemistry.org
| Reagent/Condition | Role/Effect |
| Phosphoryl chloride (POCl₃) | Widely used dehydrating and cyclizing agent. wikipedia.orgorganic-chemistry.org |
| Phosphorus pentoxide (P₂O₅) | Used for less reactive substrates, often in combination with POCl₃. jk-sci.comorganic-chemistry.org |
| Tin(IV) chloride (SnCl₄) | Alternative Lewis acid catalyst for phenethylamides. wikipedia.org |
| Boron trifluoride etherate (BF₃·OEt₂) | Another Lewis acid option for phenethylamides. wikipedia.org |
| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Effective for phenethylcarbamates and can promote the reaction under milder conditions. wikipedia.orgorganic-chemistry.org |
| Polyphosphoric acid (PPA) | A dehydrating agent used with phenethylcarbamates. wikipedia.org |
| Microwave irradiation | Can significantly reduce reaction times compared to conventional heating. organic-chemistry.org |
The Pictet–Spengler reaction , first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. youtube.comwikipedia.org This reaction is considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic substitution with the electron-rich aryl ring. wikipedia.org While traditionally requiring strong acids and heat, the reaction can also proceed under milder, sometimes even acid-free, conditions, particularly with highly nucleophilic aromatic rings like indoles. wikipedia.org For less reactive phenyl groups, harsher conditions are generally necessary. wikipedia.org
The Pomeranz–Fritsch reaction , discovered in 1893, provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. nih.govwikipedia.orgorganicreactions.org These acetals are formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The reaction typically employs strong acids like sulfuric acid, although Lewis acids have also been utilized. wikipedia.org Modifications to the original procedure, such as the Fischer modification using fuming sulfuric acid, have been developed to improve yields. nih.gov An alternative, the Schlittler–Müller modification, uses benzylamines and glyoxal (B1671930) semiacetal as starting materials. nih.govchem-station.com
| Reaction | Starting Materials | Product | Key Features |
| Pictet–Spengler | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Forms an iminium ion intermediate; works well with electron-rich arenes. youtube.comwikipedia.org |
| Pomeranz–Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Isoquinoline | Proceeds via a benzalaminoacetal intermediate; requires strong acid catalysis. nih.govwikipedia.org |
The Gattermann reaction is a formylation reaction used to introduce an aldehyde group onto an aromatic ring. wikipedia.orgquora.com In its classic form, it utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgquora.com A significant modification, which avoids the use of the highly toxic HCN gas, employs zinc cyanide (Zn(CN)₂). wikipedia.org The reaction of Zn(CN)₂ with HCl generates the necessary HCN in situ. wikipedia.org
While not a primary method for constructing the isoquinoline ring itself, the Gattermann reaction and its variant, the Gattermann-Koch reaction (which uses carbon monoxide and HCl), represent a potential strategy for introducing a formyl group onto a pre-existing isoquinoline nucleus. wikipedia.orgyoutube.com This formyl group can then be a handle for further synthetic transformations, such as conversion to a nitrile group to yield a cyanophenyl-substituted isoquinoline, a key structural feature of the target molecule. The regioselectivity of the formylation would be dictated by the substitution pattern already present on the isoquinoline ring.
Modern Transition Metal-Catalyzed Syntheses
In recent decades, transition metal catalysis has revolutionized the synthesis of complex organic molecules, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to many classical methods.
Rhodium(III)-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinolines and related heterocycles, often proceeding through C-H activation pathways. These methods can construct the isoquinoline core in a single step from relatively simple starting materials.
One notable approach involves the rhodium(III)-catalyzed cascade C-H activation and cyclization of benzimidates with allyl carbonates. rsc.org This process is efficient, often completing within an hour, and utilizes the allyl carbonate as a C2 synthon, liberating hydrogen gas as the only byproduct. rsc.org Another strategy employs the oxidative annulation of isoquinolones with allyl alcohols, where the allyl alcohol serves as a C1 synthon. rsc.org Rhodium(III) catalysis has also been used in the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes to form 4-substituted isoquinolones. princeton.edu Furthermore, the synthesis of 1-aminoisoquinolines has been achieved through the rhodium(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with α-substituted ketones. acs.org
| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type |
| Benzimidate | Allyl Carbonate | Rh(III) | Isoquinoline derivative rsc.org |
| Isoquinolone | Allyl Alcohol | Rh(III) | Isoindolo[2,1-b]isoquinolin-5(7H)-one rsc.org |
| O-Pivaloyl benzhydroxamic acid | 3,3-Disubstituted cyclopropene | Rh(III) | 4-Substituted isoquinolone princeton.edu |
| Aryl amidine | α-MsO/TsO/Cl ketone | Rh(III) | 1-Aminoisoquinoline acs.org |
Palladium-catalyzed cross-coupling reactions are indispensable for the derivatization of heterocyclic cores, including isoquinolines. The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron species, is particularly prominent. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org
In the context of synthesizing molecules like 6-methylisoquinoline-5-carbonitrile, a Suzuki coupling could be envisioned in several ways. For instance, a pre-functionalized isoquinoline bearing a halogen at the 6-position could be coupled with a methylboronic acid derivative. Conversely, a 6-methylisoquinoline (B1300163) halogenated at the 5-position could be subjected to a cyanation reaction, which can also be palladium-catalyzed.
A novel two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones has been reported, beginning with a Suzuki cross-coupling between a 2-halobenzonitrile and a vinyl boronate. nih.gov This demonstrates the power of palladium catalysis to construct key precursors for isoquinoline systems. The functionalization of thiazolo[5,4-c]isoquinolines through Suzuki-Miyaura coupling further highlights the utility of this reaction for modifying complex isoquinoline-based scaffolds. researchgate.net
The general catalytic cycle for a Suzuki coupling involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide. wikipedia.orgyoutube.com
Transmetalation : The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base. wikipedia.orgorganic-chemistry.org
Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.orgyoutube.com
The efficiency and outcome of these reactions are highly dependent on the choice of palladium catalyst, ligands, base, and solvent. acs.orgyoutube.com
Cobalt-Catalyzed Oxidative Cycloaddition Reactions in Isoquinoline Construction
Recent advancements in organic synthesis have highlighted the utility of cobalt catalysis for the construction of nitrogen-containing heterocycles. Cobalt-catalyzed C-H activation has emerged as a powerful and cost-effective strategy for synthesizing isoquinolines. cjcatal.com This approach can proceed in a redox-neutral manner, starting from readily available materials like N-sulfinyl imines and alkynes, offering broad substrate scope and functional group compatibility. cjcatal.com
One notable application is the cobalt-catalyzed oxidative [3+2] cycloaddition, which provides an efficient route to fused isoquinoline systems such as pyrrolo- and imidazo-[2,1-a]isoquinolines. rsc.org This method is valued for its operational simplicity and high regioselectivity. rsc.org While direct synthesis of this compound using this specific method is not explicitly detailed in the provided literature, the underlying principles of cobalt-catalyzed C-H annulation of aryl imines with alkynes are highly relevant for constructing the substituted isoquinoline core. researchgate.net The reaction mechanism often involves the in-situ generation of a cobalt(III) species which facilitates the C-H activation and subsequent cyclization cascade. acs.org
The table below summarizes representative conditions for cobalt-catalyzed isoquinoline synthesis.
| Catalyst System | Reactants | Key Features |
| Co(III) Catalyst | N-sulfinyl imines and alkynes | Redox-neutral, C-H activation, N-S bond cleavage. cjcatal.com |
| Cobalt Catalyst | Dihydroisoquinoline esters and nitroolefins | Oxidative [3+2] cycloaddition, synthesis of tricyclic systems. rsc.org |
Copper-Catalyzed Cyclocondensation Approaches to Isoquinolines
Copper catalysis offers a versatile and efficient alternative for the synthesis of isoquinolines. These methods often proceed under mild conditions and exhibit high functional group tolerance. A prominent strategy involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.gov A key advantage of this method is the potential for selective N-O or O-H bond cleavage by choosing to protect or deprotect the oxime hydroxyl group, leading to either isoquinolines or isoquinoline N-oxides, respectively. nih.gov
Another significant copper-catalyzed approach is the cyclocondensation of ortho-alkynyl aromatic aldehydes or ketones with urea. ingentaconnect.com This method provides a simple and direct route to isoquinoline derivatives. Furthermore, the combination of palladium and copper catalysis is effective for the coupling and cyclization of terminal acetylenes with imines of o-iodobenzaldehydes, which has been successfully applied to the total synthesis of natural products like decumbenine (B13408576) B. acs.org
The following table outlines examples of copper-catalyzed isoquinoline syntheses.
| Catalyst | Starting Materials | Reaction Type | Product |
| Cu(I) | (E)-2-alkynylaryl oxime derivatives | Intramolecular Cyclization | Isoquinolines or Isoquinoline N-oxides nih.gov |
| Copper salts | ortho-alkynyl aromatic aldehydes/ketones and urea | Cyclocondensation | Isoquinoline derivatives ingentaconnect.com |
| Pd/Cu | Terminal acetylenes and imines of o-iodobenzaldehydes | Coupling and Cyclization | Monosubstituted isoquinolines acs.org |
Specialized Functionalization Strategies for Isoquinoline-carbonitriles
Once the isoquinoline-carbonitrile scaffold is formed, further functionalization can lead to more complex and diverse molecular architectures.
Annulation Reactions for Complex Isoquinoline Systems
Annulation reactions are a key strategy for constructing fused polycyclic systems from simpler isoquinoline precursors. For instance, rhodium-catalyzed oxidative C-H annulation between ketazines and internal alkynes has been developed to produce highly substituted isoquinolines. researchgate.net This reaction proceeds through C-H and N-N bond activation, demonstrating high atom economy. researchgate.net While starting from ketazines, the principle of C-H annulation can be conceptually applied to functionalize pre-existing isoquinoline rings. Another approach involves the reaction of pyridine (B92270) derivatives with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions to assemble multicyclic isoquinoline scaffolds. nih.gov
Intramolecular Cyclization Reactions for Thienoisoquinoline Derivatives
The synthesis of thieno[2,3-b]pyridines and their isoquinoline analogues often relies on intramolecular cyclization strategies. scielo.br A general approach involves the reaction of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds. The initial S-alkylation is followed by an intramolecular cyclization to form the fused thieno[2,3-b]pyridine (B153569) system. scielo.br
A related strategy for synthesizing fluorinated isoquinolines involves the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. nih.gov In this reaction, an organolithium reagent attacks the cyano carbon, generating an anion that subsequently displaces a vinylic fluorine atom to form the 3-fluoroisoquinoline (B1619788) ring. nih.gov This highlights how a cyano group, such as the one in this compound, can be a reactive handle for intramolecular cyclization to build fused systems.
Multi-Component Reactions for Isoquinoline Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants. nih.gov Several MCRs have been developed for the rapid assembly of heterocyclic scaffolds with a tetrahydroisoquinoline core. nih.gov For example, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne can produce complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org
The Ugi four-component coupling reaction, which typically involves a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, is another powerful MCR that can be adapted to create highly diverse and complex molecules, including heterocyclic systems. researchgate.net These strategies allow for the rapid generation of libraries of complex isoquinoline-based molecules from simple starting materials.
Green Chemistry Principles in Isoquinoline Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and using less hazardous substances. sigmaaldrich.comijpsjournal.com These principles are increasingly being applied to the synthesis of isoquinolines and related heterocycles. ijpsjournal.comtandfonline.com
Key aspects of green chemistry in isoquinoline synthesis include:
Use of Greener Solvents: Performing reactions in water or deep eutectic solvents instead of volatile organic solvents. nih.govresearchgate.net
Catalysis: Employing catalysts, especially those based on earth-abundant metals like copper and cobalt, to enable reactions under milder conditions and with higher efficiency, which reduces energy consumption. cjcatal.comsigmaaldrich.com
Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste. acs.orgsigmaaldrich.comyoutube.com
Energy Efficiency: Utilizing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy requirements. ijpsjournal.com The use of electrospray processes to conduct reactions in charged microdroplets has also been shown to dramatically accelerate reaction rates at ambient temperature. nih.gov
Avoiding Protecting Groups: Developing synthetic strategies that minimize or avoid the use of protecting and deprotecting steps, which generate additional waste. sigmaaldrich.com
One example is the copper-catalyzed synthesis of isoquinolines from (E)-2-alkynylaryl oxime derivatives in water, which avoids the need for organic solvents and other additives. nih.gov Similarly, solvent-free, three-component reactions have been developed for the synthesis of isoquinazoline derivatives in excellent yields. tandfonline.com These approaches not only reduce the environmental footprint but can also lead to more efficient and cost-effective syntheses.
Atom Economy Maximization in Synthetic Route Design
A central pillar of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comnih.govrsc.org An ideal, or 100% atom-economical, reaction incorporates all atoms from the starting materials into the product, generating no waste. nih.gov This principle moves beyond simple reaction yield to provide a more holistic assessment of a synthesis's efficiency and environmental impact. numberanalytics.comnih.govresearchgate.net
In the context of synthesizing complex molecules like this compound, maximizing atom economy involves the strategic selection of reaction types that are inherently efficient. Addition and cycloaddition reactions are classic examples of atom-economical transformations, as they combine reactants without the loss of atoms. nih.govnih.gov For instance, Diels-Alder reactions can construct cyclic systems in a single, highly efficient step. nih.gov
Modern approaches have further expanded the toolkit for atom-economical synthesis. Key strategies applicable to isoquinoline synthesis include:
Isomerization Reactions: The conversion of one isomer to another is a perfectly atom-economical process. For example, the ruthenium-catalyzed redox isomerization of propargyl alcohols to enones provides a green alternative to traditional multi-step oxidation/reduction sequences. nih.gov
C-H Activation/Functionalization: Directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond is a powerful strategy that avoids the need for pre-functionalized substrates (e.g., halides or organometallics), thus improving step and atom economy. nih.gov A proposed atom-economical synthesis of a cyanated isoquinoline could involve the direct C-H cyanation of a 6-methylisoquinoline precursor, eliminating the byproducts associated with traditional cross-coupling reactions. nih.gov
Cascade Reactions: These sequences, where multiple bond-forming events occur in a single operation without isolating intermediates, significantly enhance both step and atom economy. A biomimetic cascade involving oxidation and Michael additions has been used to synthesize complex alkaloids, demonstrating how multiple transformations can be achieved in one pot. nih.gov
Designing a synthetic route for this compound with high atom economy would prioritize these types of reactions, building the substituted isoquinoline core from simple precursors in a way that minimizes waste generation at each step.
Use of Environmentally Benign Activation Methods (e.g., Microwave, Light Irradiation)
Conventional synthesis often relies on prolonged heating, which consumes significant energy. Modern green activation methods offer sustainable alternatives by dramatically reducing reaction times and energy input. youtube.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as rapid heating, shorter reaction times, increased product yields, and often, enhanced purity. youtube.comnih.gov This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including pyridines and thiophenes, which are structurally related to isoquinolines. organic-chemistry.orgresearchgate.net
For example, the microwave-assisted Gewald reaction to produce 5-substituted-2-aminothiophenes from arylacetaldehydes reduced reaction times from 4 hours under conventional heating to just 20 minutes, with improved yields. organic-chemistry.org Similarly, 2-amino-4-aryl-3-cyano-pyridines have been synthesized efficiently under solvent-free microwave conditions. researchgate.net A palladium-catalyzed Suzuki-Miyaura cross-coupling to produce 6-aryl-pyridazinones proceeded smoothly under microwave irradiation for 30 minutes, a significant acceleration compared to conventional methods. nih.gov
These examples strongly suggest that a key step in the synthesis of this compound, such as the formation of the heterocyclic ring or the introduction of the cyano group, could be significantly optimized using microwave technology.
Light Irradiation (Photochemical Synthesis)
Photochemical reactions utilize light as a "reagent" to induce chemical transformations. This method is inherently green as it often proceeds at ambient temperature without the need for toxic reagents. Photochemical reactions, such as [2+2] cycloadditions and cyclizations, can be used to construct complex molecular architectures with high precision. nih.gov The synthesis of various isoquinoline alkaloids has been achieved through photochemical cyclization of stilbene (B7821643) derivatives, demonstrating the utility of this approach for forming the core isoquinoline structure. nih.gov This activation method could be envisioned for constructing the bicyclic system of this compound from a suitably designed acyclic precursor.
Development and Application of Recyclable Catalytic Systems
Catalysts are fundamental to modern chemical synthesis, but many rely on expensive and toxic heavy metals that are difficult to separate from the final product. The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic and environmental viability of chemical processes.
Heterogeneous Catalysis
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are easily separated by simple filtration and can be reused for multiple reaction cycles. This simplifies product purification and minimizes catalyst waste. While specific examples for this compound are not detailed, the principles are broadly applicable. For instance, the cyanation of N-containing heterocycles, a key potential step, can be achieved using various catalytic methods. nih.govrsc.orgmdpi.com A recyclable heterogeneous catalyst for such a transformation would represent a significant green advancement.
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area and tunable porosity make them excellent candidates for heterogeneous catalysis. MOFs can act as recyclable catalysts for a variety of organic reactions, combining the advantages of high activity with ease of recovery.
The following table outlines conceptual applications of these green methodologies to the synthesis of the target compound or its analogs, based on established research in heterocyclic chemistry.
Chemical Reactivity and Derivatization of 6 Methylisoquinoline 5 Carbonitrile
Reactivity of the Nitrile Group in Isoquinoline (B145761) Derivatives
The nitrile (cyano) group is a valuable functional group in organic synthesis due to its dual nature as both an electron-withdrawing group and a versatile precursor for various other functionalities. Its reactivity is significantly influenced by the electronic properties of the molecular scaffold to which it is attached.
Transformational Chemistry of Carbonitrile Functionalization
In the context of 6-Methylisoquinoline-5-carbonitrile, the nitrile group is attached to an electron-withdrawing heteroaromatic ring system. This arrangement enhances the electrophilic character of the nitrile carbon atom, making it more susceptible to nucleophilic attack. nih.govlibretexts.org The carbon atom in a nitrile is inherently electrophilic, a characteristic that can be represented by a resonance structure placing a positive charge on the carbon. libretexts.org This electrophilicity is key to its diverse transformational chemistry.
Common transformations of the nitrile group that are applicable to this molecule include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to yield a carboxylic acid. libretexts.orgpressbooks.pub For instance, heating in sulfuric acid can convert the nitrile to the corresponding carboxylic acid. libretexts.org Base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. pressbooks.pub
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. The reaction involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, ultimately forming the amine after an aqueous workup. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile's electrophilic carbon to form an intermediate imine salt. Subsequent hydrolysis of this salt yields a ketone. libretexts.org This provides a powerful method for C-C bond formation, attaching a new organic fragment to the 5-position of the isoquinoline ring.
The following table summarizes the potential transformations of the nitrile group in this compound.
| Reagent(s) | Product Functional Group | Reaction Type |
| H₃O⁺, Heat | Carboxylic Acid | Hydrolysis |
| H₂O, NaOH, Heat | Carboxylate Salt | Hydrolysis |
| 1. LiAlH₄; 2. H₂O | Primary Amine | Reduction |
| 1. R-MgBr; 2. H₃O⁺ | Ketone | Grignard Addition |
| This table presents potential transformations based on the general reactivity of nitriles. |
Chemical Transformations of the Methyl Group on the Isoquinoline Core
Methyl groups attached to heteroaromatic systems like isoquinoline possess a degree of C-H acidity, making them amenable to a variety of chemical transformations. shahucollegelatur.org.in The reactivity is particularly pronounced for methyl groups at positions alpha (C1) or gamma (C3) to the ring nitrogen, but other positions also exhibit enhanced reactivity compared to methyl groups on a simple benzene (B151609) ring. shahucollegelatur.org.inthieme-connect.de
Selective Oxidation and Alkylation Reactions
The 6-methyl group of this compound can serve as a handle for further functionalization through oxidation and alkylation reactions.
Selective Oxidation: While the isoquinoline ring itself can be difficult to oxidize without undergoing degradation pharmaguideline.com, the methyl group can be a site for selective oxidation. Depending on the reaction conditions and the oxidizing agent used, the methyl group could potentially be converted to an aldehyde, a carboxylic acid, or a hydroxymethyl group. The presence of substituents on the benzene ring portion of the isoquinoline can influence the outcome of oxidation reactions. shahucollegelatur.org.in
Alkylation and Condensation: The C-H bonds of the methyl group are relatively acidic, allowing for deprotonation by a suitable base to form a carbanion. This nucleophilic intermediate can then react with various electrophiles. For example, 1-methylisoquinoline (B155361) is known to undergo condensation reactions with aldehydes like benzaldehyde (B42025) in the presence of a Lewis acid such as zinc chloride. thieme-connect.de A similar reactivity, though perhaps requiring stronger conditions, could be anticipated for the 6-methyl group, enabling the formation of new C-C bonds and the elaboration of the molecular structure.
| Reaction Type | Reagent(s) | Potential Product at C6 |
| Oxidation | Mild Oxidizing Agent | Aldehyde (-CHO) |
| Oxidation | Strong Oxidizing Agent | Carboxylic Acid (-COOH) |
| Condensation | Benzaldehyde, ZnCl₂ | Styryl derivative |
| Deprotonation/Alkylation | 1. Strong Base; 2. Alkyl Halide (R-X) | Alkylated Methyl Group (-CH₂-R) |
| This table illustrates potential reactions based on the known reactivity of methylazaarenes. |
Reactivity of the Isoquinoline Ring System
The isoquinoline ring is an aromatic system that can undergo various reactions, including electrophilic substitution and, more recently, transition-metal-catalyzed C-H functionalization. These modern methods offer powerful tools for regioselective modification of the heterocyclic core.
C-H Activation for Regioselective Functionalization
Transition-metal-catalyzed C-H activation has become an efficient strategy for constructing valuable heterocyclic products from readily available precursors. mdpi.com This approach allows for the direct formation of new bonds at otherwise unreactive C-H sites, offering a high degree of atom economy. thieme-connect.de
For isoquinoline and its derivatives, palladium and rhodium catalysts are frequently employed for regioselective C-H functionalization. mdpi.comacs.org The reactions often proceed through the formation of a cyclometalated intermediate, where a directing group on the substrate coordinates to the metal center and positions it for a specific C-H bond cleavage. acs.orgresearchgate.netyoutube.com While this compound itself does not possess a classical directing group, the nitrogen atom of the isoquinoline ring can direct ortho-C-H activation at the C1 position. Furthermore, the existing nitrile and methyl substituents will electronically influence the reactivity of the other C-H bonds on both the pyridine (B92270) and benzene portions of the ring system, potentially guiding site-selectivity in certain catalytic cycles. mdpi.com
Fragment Elaboration and Growth Strategies on Isoquinoline Scaffolds
The functional groups on this compound serve as key starting points for fragment elaboration and molecular growth. The development of complex molecules from this scaffold can be achieved by leveraging the reactivity of the nitrile, the methyl group, and the ring system itself.
Strategies for fragment elaboration include:
Coupling Reactions: The isoquinoline scaffold can be functionalized via cross-coupling reactions. For instance, after converting a C-H bond to a C-Halogen bond, standard cross-coupling reactions like Suzuki or Stille couplings can be used to introduce new aryl or alkyl fragments.
Multicomponent Reactions: Modern synthetic methods, including multicomponent reactions, allow for the rapid construction of highly substituted isoquinolines. acs.orgresearchgate.net These strategies often involve a tandem C-H activation/annulation process where the isoquinoline core is assembled from simpler starting materials with the desired substitution pattern already in place. researchgate.net
Derivatization of Functional Groups: As detailed previously, the nitrile can be transformed into an amine or a ketone. The resulting amine can then be acylated, alkylated, or used as a directing group for subsequent C-H activations. The ketone derived from the nitrile can undergo a wide range of carbonyl chemistry. Similarly, the methyl group can be oxidized to a carboxylic acid, which can then be converted into esters or amides, providing numerous avenues for fragment growth and diversification. acs.org
Ring-Opening and Ring-Expansion Reactions for Heterocyclic Systems
The isoquinoline core is a stable aromatic system; however, under specific conditions, it can undergo reactions that alter its fundamental ring structure. While literature specifically detailing ring-opening and ring-expansion reactions for this compound is not prevalent, general principles applicable to isoquinoline and related six-membered heterocycles suggest potential pathways.
Ring expansion reactions are powerful methods for synthesizing medium to large-sized heterocyclic systems from more readily available smaller rings. nih.govmdpi.com Common strategies that could theoretically be applied to derivatives of this compound include rearrangement reactions like the Beckmann or Schmidt rearrangements. nih.gov For instance, the conversion of a ketone derivative of the tetrahydroisoquinoline corresponding to the title compound could, via its oxime, potentially undergo a Beckmann rearrangement to yield a seven-membered lactam. nih.govmdpi.com Another example involves the reaction of indole (B1671886) with methyllithium (B1224462) in methylene (B1212753) chloride, which results in a ring expansion to form quinoline (B57606), a constitutional isomer of isoquinoline. arsdcollege.ac.in
Ring-opening reactions, conversely, break the heterocyclic ring to yield acyclic or different cyclic products. Reduction of the isoquinoline ring system can lead to less aromatic structures that are more susceptible to ring cleavage. For example, reduction of isoquinoline with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline, while catalytic reduction can produce octahydroisoquinoline. arsdcollege.ac.in These saturated derivatives could then be subjected to ring-opening reactions.
Synthesis of Advanced Derivatives for Specific Applications
The functional groups of this compound—the methyl group, the nitrile group, and the isoquinoline nitrogen—serve as handles for extensive chemical modification to produce advanced derivatives for various applications.
Preparation of Acylhydrazone Derivatives with Isoquinoline Moieties
Acylhydrazones are a class of compounds known for their significant biological activities and their utility as intermediates in the synthesis of other heterocyclic compounds. mdpi.com The general synthesis of acylhydrazones involves the acid-catalyzed condensation of a hydrazide with an aldehyde or a ketone. mdpi.com
While a direct synthesis starting from this compound is not explicitly documented, a plausible synthetic route can be extrapolated from established methods for related quinoline structures. nih.govresearchgate.net The nitrile group of this compound could first be hydrolyzed to a carboxylic acid, which is then converted to an ester. Subsequent hydrazinolysis of the methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) would yield the corresponding acetohydrazide. nih.govresearchgate.net This key hydrazide intermediate can then be condensed with a variety of aromatic or heteroaromatic aldehydes to produce a library of N-acylhydrazone derivatives bearing the 6-methylisoquinoline-5-carboxamide core. researchgate.netminarjournal.com The reaction is typically carried out in a protic solvent like ethanol. researchgate.net
The resulting N-acylhydrazones can exist as a mixture of conformational isomers (synperiplanar and antiperiplanar) and geometric isomers (E/Z) due to restricted rotation around the C(O)-NH and C=N bonds, respectively. mdpi.comnih.gov
Table 1: Hypothetical Synthesis Pathway for Acylhydrazone Derivatives
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | This compound | Acid or Base Hydrolysis | 6-Methylisoquinoline-5-carboxylic acid |
| 2 | 6-Methylisoquinoline-5-carboxylic acid | Esterification (e.g., SOCl₂, Ethanol) | Ethyl 6-methylisoquinoline-5-carboxylate |
| 3 | Ethyl 6-methylisoquinoline-5-carboxylate | Hydrazinolysis (e.g., Hydrazine hydrate, Ethanol, Reflux) | 6-Methylisoquinoline-5-carbohydrazide |
| 4 | 6-Methylisoquinoline-5-carbohydrazide | Condensation (e.g., Substituted Aldehyde, Acid catalyst, Ethanol) | N'-(Substituted-benzylidene)-6-methylisoquinoline-5-carbohydrazide |
Analog Design through Structure-Activity Relationship (SAR) Guided Synthesis
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For isoquinoline and the isomeric quinoline scaffolds, SAR studies have been pivotal in the development of various therapeutic agents. nih.govnih.gov
For analogs derived from this compound, SAR exploration would involve systematic modification at several key positions to probe the interaction with a biological target.
Modification of the Nitrile Group: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine. Each of these groups offers different hydrogen bonding capabilities. The amide and acid can be further derivatized into esters, larger amides, or the aforementioned acylhydrazones, introducing a variety of substituents to explore steric and electronic effects.
Substitution on the Methyl Group: The methyl group at the 6-position could be functionalized, for example, via oxidation to an alcohol or carboxylic acid, allowing for the attachment of other moieties.
Substitution on the Aromatic Rings: While synthetically challenging, substitution at other available positions on the benzene or pyridine ring of the isoquinoline core would allow for the fine-tuning of electronic properties and could provide additional interaction points with a target protein. Studies on related 4-anilinoquinoline-3-carbonitriles have shown that substitution at the 6- and 7-positions with groups like butynamide or crotonamide (B15916) can lead to potent enzyme inhibitors. nih.gov Similarly, SAR studies on 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-ones have explored the influence of substituents on the aromatic ring for receptor binding affinity. researchgate.net
Table 2: Potential Sites for SAR-Guided Modification of this compound
| Position | Modification Strategy | Potential New Functional Group | Rationale |
| 5-position | Hydrolysis, Reduction, Derivatization of carbohydrazide | -CONH₂, -COOH, -CH₂NH₂, Acylhydrazone | Modulate hydrogen bonding, Introduce diverse substituents |
| 6-position | Oxidation, Halogenation | -CH₂OH, -CHO, -COOH, -CH₂Br | Introduce new vectors for substitution |
| Aromatic Core | Electrophilic/Nucleophilic Aromatic Substitution | -NO₂, -NH₂, -OH, -Halogen | Modulate electronic properties and solubility |
By systematically synthesizing analogs based on these modifications and evaluating their biological activity, a comprehensive SAR profile can be developed. This data-driven approach is essential for the rational design of advanced derivatives with optimized properties for specific applications.
Advanced Spectroscopic and Analytical Characterization of 6 Methylisoquinoline 5 Carbonitrile and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The complete structural assignment of 6-Methylisoquinoline-5-carbonitrile relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments. While specific experimental data for this exact compound is not widely published, its spectral characteristics can be predicted based on the analysis of close analogs like 6-methylquinoline (B44275) and other substituted isoquinolines. chemicalbook.comchemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the isoquinoline (B145761) core would appear in the downfield region (typically δ 7.0-9.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the methyl and cyano substituents. The methyl group protons would produce a characteristic singlet in the upfield region (around δ 2.5 ppm). chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the nine aromatic carbons, the nitrile carbon, and the methyl carbon. The carbon of the nitrile group (C≡N) is expected to resonate in the range of δ 110-125 ppm. youtube.comoregonstate.edu The aromatic carbons appear between δ 120-160 ppm, while the methyl carbon signal would be found significantly upfield. chemicalbook.comdocbrown.info Quaternary carbons, such as the ones bearing the cyano group (C-5) and the methyl group (C-6), as well as the bridgehead carbons, are typically observed as weaker signals. youtube.com
The table below presents typical ¹H and ¹³C NMR chemical shift ranges for functional groups present in this compound and its analogs.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic H (Isoquinoline ring) | 7.0 - 9.5 | 120 - 160 |
| Methyl H (Ar-CH₃) | 2.3 - 2.7 | 20 - 25 |
| Nitrile C (-C≡N) | N/A | 110 - 125 |
| Quaternary Aromatic C | N/A | 130 - 160 (variable) |
2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY spectra reveal correlations between protons that are coupled to each other (typically on adjacent carbons), helping to establish the sequence of protons in the aromatic rings.
HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton signals.
NMR spectroscopy is a powerful method for detecting and characterizing isomers, including configurational isomers which have the same constitution and bonding but differ in the spatial arrangement of their atoms. chemicalbook.com In certain asymmetrical molecules, restricted rotation around a single bond can lead to the existence of stable conformers or atropisomers, which can be observed as separate sets of signals in the NMR spectrum. spectroscopyonline.comchemicalbook.com
For asymmetrical isoquinoline derivatives, the presence of bulky substituents can hinder rotation, potentially leading to distinct, observable isomers at room temperature. researchgate.net Variable-temperature (VT) NMR experiments are particularly useful in studying such phenomena. By recording spectra at different temperatures, researchers can observe the coalescence of separate isomer signals into averaged signals as the rate of interconversion increases, allowing for the determination of the energy barrier to rotation. spectroscopyonline.com Techniques like 2D EXSY (Exchange Spectroscopy) can also be used to verify the interconversion between isomers. researchgate.net While specific studies on the configurational isomerism of this compound are not documented, these NMR methods would be the standard approach to investigate such possibilities.
Mass Spectrometry
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental formula of a compound. Unlike low-resolution MS which provides nominal mass, HRMS can measure m/z values to several decimal places. wisc.edu This high accuracy allows for the calculation of a unique elemental composition.
For this compound, the molecular formula is C₁₁H₈N₂. nih.gov The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). An experimental HRMS measurement confirming this exact mass would provide unambiguous validation of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov
| Compound Name | Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |
| This compound | C₁₁H₈N₂ | 168 | 168.0687 |
| 6-Methylisoquinoline (B1300163) | C₁₀H₉N | 143 | 143.0735 |
| 1-Isoquinolinecarbonitrile | C₁₀H₆N₂ | 154 | 154.0531 |
In mass spectrometry, molecules are ionized and then break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used for structural confirmation. The fragmentation of isoquinoline derivatives is well-studied. Common fragmentation pathways for isoquinoline alkaloids often involve cleavages of the ring system and loss of substituents. vscht.cz
For this compound, the molecular ion peak [M]⁺• would be expected at m/z 168. Key fragmentation pathways would likely involve:
Loss of a hydrogen radical (•H): Formation of an [M-1]⁺ ion (m/z 167), often through the stabilization of the resulting ion by ring expansion.
Loss of acetonitrile (B52724) (CH₃CN): A retro-Diels-Alder type fragmentation, a common pathway in heterocyclic systems, could lead to the expulsion of neutral molecules.
Loss of the cyano radical (•CN): This would result in an ion at m/z 142.
The analysis of these fragmentation patterns, particularly through tandem mass spectrometry (MS/MS) techniques, provides definitive evidence for the presence and location of the methyl and cyano groups on the isoquinoline scaffold.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. Based on data from analogous structures, the key vibrational modes can be predicted. nih.gov
A prominent and sharp absorption band for the nitrile group (C≡N) stretch is expected in the range of 2200-2250 cm⁻¹. This band is highly characteristic and a strong indicator of the presence of the carbonitrile functional group. Other expected absorptions include:
C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations from the aromatic isoquinoline ring system will produce a series of bands in the 1450-1650 cm⁻¹ region.
C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further structural information in the fingerprint region (below 1500 cm⁻¹).
The table below summarizes the expected characteristic IR absorption frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretch | 2200 - 2250 | Sharp, Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (in -CH₃) | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C & C=N | Ring Stretch | 1450 - 1650 | Medium to Strong |
| C-H Bending | Out-of-plane | 700 - 900 | Strong |
By combining the data from NMR, mass spectrometry, and vibrational spectroscopy, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for its use in further chemical research.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the context of this compound and its analogs, IR spectroscopy provides definitive evidence for the presence of key functional groups.
The most prominent and diagnostically useful band in the IR spectrum of a nitrile-containing compound is the C≡N stretching vibration. spectroscopyonline.com This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum. spectroscopyonline.com For saturated nitriles, this band is observed in the range of 2260-2240 cm⁻¹. spectroscopyonline.com However, in aromatic nitriles like this compound, conjugation between the nitrile group and the aromatic ring system weakens the C≡N bond. spectroscopyonline.com This results in a lower vibrational frequency, and the peak is consequently shifted to a lower wavenumber, typically appearing between 2240 and 2220 cm⁻¹. spectroscopyonline.com
Studies on various nitriles, including benzonitrile (B105546) and its derivatives, have shown that the C≡N stretching frequency falls within the 2300-2200 cm⁻¹ range. nih.gov The exact position can be influenced by the molecular environment and any intermolecular interactions. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can further modulate the electronic structure and thus the C≡N stretching frequency. The methyl group at the 6-position of the isoquinoline ring in this compound acts as an electron-donating group, which can influence the electron density within the aromatic system and subtly affect the nitrile bond strength and its corresponding IR absorption frequency.
In addition to the nitrile stretch, the IR spectrum of this compound would also exhibit characteristic absorptions for the aromatic C-H stretching vibrations, typically above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the isoquinoline ring system in the 1650-1450 cm⁻¹ region. The C-H bending vibrations of the methyl group would also be present at their characteristic frequencies.
Interactive Data Table: Characteristic IR Absorptions for Nitrile Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |
| Aromatic Nitrile (e.g., this compound) | C≡N Stretch | 2240 - 2220 | Lower frequency due to conjugation with the aromatic ring. spectroscopyonline.com |
| Saturated Nitrile | C≡N Stretch | 2260 - 2240 | Higher frequency compared to aromatic nitriles. spectroscopyonline.com |
| Aromatic Ring | C-H Stretch | > 3000 | Characteristic of aromatic compounds. |
| Aromatic Ring | C=C and C=N Stretch | 1650 - 1450 | Multiple bands are often observed in this region for heterocyclic aromatic systems. |
| Methyl Group | C-H Bending | ~1450 and ~1375 | Asymmetric and symmetric bending modes. |
Raman Spectroscopy for Probing Molecular Structural Changes and Hydrogen Bonding
Raman spectroscopy, another form of vibrational spectroscopy, offers complementary information to IR spectroscopy and is particularly useful for studying molecular structural changes and intermolecular interactions like hydrogen bonding. researchgate.net In Raman scattering, the focus is on the change in polarizability of a molecule during a vibration. researchgate.net
For isoquinoline and its derivatives, Raman spectroscopy can effectively probe the vibrations of the heterocyclic ring system. researchgate.net The formation of intermolecular hydrogen bonds, for example between the nitrogen atom of the isoquinoline ring and a hydrogen-bond donor solvent, can be detected by shifts in the vibrational frequencies of the ring modes. bitp.kiev.ua The formation of such hydrogen bonds typically leads to the appearance of new bands at higher frequencies for vibrations involving the nitrogen atom, which is a result of the strengthening of the bonds within the quinoline (B57606) ring. bitp.kiev.ua
The study of molecular structural changes, such as those induced by substituent effects or changes in the local environment, can also be accomplished using Raman spectroscopy. news-medical.net For instance, the introduction of a methyl group and a carbonitrile group onto the isoquinoline scaffold will induce changes in the vibrational modes of the parent isoquinoline molecule. These changes can be systematically analyzed to understand the structure-property relationships. researchgate.net
Resonance Raman spectroscopy, a variation of the technique, can be employed to selectively enhance the vibrations of a chromophoric part of a molecule. researchgate.net Given that isoquinoline derivatives can possess chromophoric properties, this technique could be valuable for studying the specific vibrational modes associated with the conjugated π-system. researchgate.net
Interactive Data Table: Applications of Raman Spectroscopy in Studying Isoquinoline Derivatives
| Phenomenon Studied | Key Observations in Raman Spectra | Significance |
| Hydrogen Bonding | Appearance of new bands at higher frequencies for vibrations involving the nitrogen atom. bitp.kiev.ua | Provides evidence for and characterizes intermolecular interactions. |
| Molecular Structural Changes | Shifts in the frequencies of the ring vibrational modes upon substitution. researchgate.net | Elucidates the impact of different functional groups on the molecular structure. |
| π-π Interactions | Changes in the Raman bands in the 1500-1650 cm⁻¹ region. researchgate.net | Can indicate interactions with other molecules, such as biological targets. researchgate.net |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information about its conjugated system. elte.hu Molecules with conjugated π-systems, such as isoquinoline and its derivatives, absorb UV or visible light to promote an electron from a lower energy molecular orbital to a higher energy one. lumenlearning.com The two primary types of electronic transitions observed in these systems are π→π* and n→π* transitions. elte.hu
The isoquinoline ring system is a chromophore, a part of a molecule that absorbs light. lumenlearning.com The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). libretexts.org As the conjugated system becomes more extensive, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). libretexts.org
In this compound, the isoquinoline ring itself constitutes a conjugated system. The addition of the methyl and carbonitrile groups can further modify the electronic properties and thus the absorption spectrum. The solvent in which the spectrum is measured can also have a significant effect. mdpi.com For instance, in polar, hydrogen-bonding solvents, a hypsochromic (blue) shift of n→π* transitions and a bathochromic shift of π→π* transitions can occur. mdpi.com
Studies on various quinoline and isoquinoline derivatives have demonstrated that their UV-Vis spectra are sensitive to structural modifications. mdpi.comresearchgate.net For example, the introduction of different substituents can alter the λmax and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength. mdpi.com
Interactive Data Table: Typical Electronic Transitions in Isoquinoline Derivatives
| Type of Transition | Description | Typical Wavelength Region |
| π→π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. elte.hu | Shorter wavelengths (higher energy), but shifts to longer wavelengths with increased conjugation. libretexts.org |
| n→π | Promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atom) to a π antibonding orbital. elte.hu | Longer wavelengths (lower energy) compared to π→π* transitions. |
Fluorescence Spectroscopy for Photophysical Property Assessment (e.g., Stokes Shift, Fluorescence Intensity)
Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of fluorescent molecules, known as fluorophores. nih.gov Many isoquinoline derivatives exhibit fluorescence, making this technique particularly relevant for their characterization. mdpi.comnih.gov
Upon absorption of a photon, a fluorescent molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon of lower energy (longer wavelength). This difference in wavelength between the absorption and emission maxima is known as the Stokes shift. researchgate.net A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption. mdpi.com
The fluorescence intensity, or quantum yield (Φfl), is a measure of the efficiency of the fluorescence process. mdpi.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence properties of isoquinoline derivatives are highly dependent on their molecular structure and the surrounding environment. mdpi.com For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the fluorescence quantum yield and emission wavelength. mdpi.com The solvent polarity and its ability to form hydrogen bonds can also have a profound impact on the fluorescence characteristics. mdpi.commdpi.com In protic, hydrogen-bonding solvents, the quantum yields of heteroaromatic compounds like isoquinolines can be enhanced. mdpi.com
For some isoquinoline derivatives, fluorescence quenching, or a decrease in fluorescence intensity, can be observed. mdpi.com This can be caused by various factors, including the presence of certain functional groups like nitro groups, or interactions with other molecules in the solution. mdpi.com
Interactive Data Table: Key Photophysical Properties Measured by Fluorescence Spectroscopy
| Photophysical Property | Description | Significance |
| Emission Maximum (λem) | The wavelength at which the fluorescence intensity is highest. mdpi.com | Characterizes the color of the emitted light. |
| Stokes Shift (Δν) | The difference in energy (or wavelength) between the absorption and emission maxima. researchgate.net | Important for minimizing self-absorption in fluorescence applications. mdpi.com |
| Fluorescence Quantum Yield (Φfl) | The efficiency of the fluorescence process. mdpi.com | A measure of the brightness of the fluorophore. |
| Fluorescence Intensity | The number of photons emitted per unit time. | Can be influenced by concentration, solvent, and quenchers. mdpi.com |
X-ray Crystallography
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination
The process involves irradiating a single crystal of the compound with a beam of X-rays. carleton.edu The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. carleton.edu By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision. carleton.edu
For this compound and its analogs, single-crystal X-ray diffraction would provide a wealth of structural information. science.govresearchgate.net It would confirm the planar nature of the isoquinoline ring system and reveal the precise bond lengths and angles of the methyl and carbonitrile substituents. Furthermore, it would elucidate the intermolecular interactions in the solid state, such as π-π stacking between the aromatic rings of adjacent molecules and any potential hydrogen bonding interactions. mdpi.com
The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound, which can sometimes be a challenging process. msu.edu However, the detailed structural insights gained from a successful X-ray crystallographic analysis are invaluable for rationalizing the spectroscopic data and understanding the structure-activity relationships of these compounds. researchgate.net
Interactive Data Table: Information Obtained from Single-Crystal X-ray Diffraction
| Structural Information | Significance |
| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. carleton.edu |
| Bond Lengths | The distances between the centers of bonded atoms. carleton.edu |
| Bond Angles | The angles between adjacent bonds. carleton.edu |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |
| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal, such as hydrogen bonds and π-π stacking. mdpi.com |
Analysis of Crystal Architecture and Supramolecular Assembly
For isoquinoline analogs, X-ray crystallography reveals how individual molecules interact and pack together, forming a supramolecular assembly. These interactions are governed by non-covalent forces such as hydrogen bonding, π-π stacking between aromatic rings, and van der Waals forces. The nitrile (-CN) and methyl (-CH₃) groups on the this compound scaffold would play a significant role in dictating these packing motifs. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the isoquinoline ring system can participate in π-stacking interactions, influencing properties like solubility, melting point, and stability.
Advanced Chromatographic and Separation Techniques
The purification, identification, and quantification of this compound and its analogs rely on a suite of advanced chromatographic techniques. These methods separate components from a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column chromatography is a foundational and highly scalable technique used for the purification and isolation of target compounds from synthetic reaction mixtures or natural extracts. For isoquinoline derivatives, this method typically employs a solid stationary phase, such as silica (B1680970) gel or alumina, packed into a column.
The separation process involves passing a solution of the crude mixture through the column, followed by an eluent (mobile phase), which is a single solvent or a mixture of solvents. The components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase. For a moderately polar compound like this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be employed. The scalability of liquid chromatography makes it suitable for both small-scale purification and large-scale preparative separation to isolate the compound from impurities. sielc.com
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For less volatile compounds, derivatization may be required to increase their volatility. The coupling of GC with mass spectrometry (MS) allows for the identification of separated compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net GC-MS has been successfully used for the identification and quantification of various isoquinoline alkaloids in complex matrices. nih.govresearchgate.net
Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant advancement over conventional GC. In this technique, the effluent from a primary GC column is subjected to a second, different column for further separation. This results in a dramatic increase in separation power and peak capacity, making it ideal for resolving co-eluting compounds in highly complex mixtures. When coupled with high-resolution mass spectrometry (HRMS), GC×GC-HRMS provides not only superior separation but also highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of a compound, providing a high degree of confidence in its identification, a critical feature when analyzing novel or trace-level isoquinoline analogs.
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines the advantages of both gas and liquid chromatography, offering high efficiency, rapid analysis times, and reduced consumption of organic solvents. mdpi.com This "green" technique is well-suited for the analysis of a wide range of compounds, including polar and basic molecules like isoquinoline alkaloids. mdpi.com
However, the analysis of basic compounds such as isoquinolines by SFC can be challenging, often resulting in poor peak shapes. mdpi.com This issue is typically addressed by using mobile phase additives or employing specially designed stationary phases, such as a 2-ethylpyridine (B127773) column, which can improve peak symmetry through specific interactions like electrostatic repulsion and π-π stacking. mdpi.com Coupling SFC with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) provides a highly sensitive and selective platform for the analysis of isoquinoline alkaloids, enabling their effective separation and unambiguous identification. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of isoquinoline alkaloids and their derivatives. researchgate.netmdpi.com The method is versatile, robust, and can be readily coupled with various detectors for comprehensive analysis.
Most HPLC methods for isoquinoline alkaloids utilize reversed-phase (RP) chromatography, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a polar solvent mixture. researchgate.netresearchgate.net A typical mobile phase consists of a gradient mixture of acetonitrile and water, often containing an acidic additive like formic acid or a buffer like ammonium (B1175870) acetate. sielc.comresearchgate.net These additives help to ensure sharp, symmetrical peaks by controlling the ionization state of the basic isoquinoline nitrogen. Detection is commonly performed using a Diode-Array Detector (DAD) for quantification or a mass spectrometer (MS) for definitive identification and structure confirmation. mdpi.comnih.govmdpi.com The limits of quantification (LOQ) for various isoquinoline alkaloids are often in the low µg/mL range, demonstrating the high sensitivity of the technique. mdpi.commdpi.com
Table 1: Examples of HPLC Conditions for the Analysis of Isoquinoline Alkaloids
| Compound(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Protopine, Chelidonine, Coptisine, Sanguinarine, Berberine (B55584) | C18 reversed-phase | Methanol, Water (acidified) | Not specified | researchgate.net |
| Isoquinoline | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS (with Formic Acid) | sielc.com |
| Berberine, Chelerythrine, Protopine, Sanguinarine | Polar RP | Acetonitrile, Water, Ionic Liquid | DAD | mdpi.com |
| Coptisine, Palmatine, Berberine, Corydaline | Reversed-phase C18 | 10 mM Ammonium Acetate (pH 5.0), Triethylamine | Not specified | researchgate.net |
| Dopamine-derived Tetrahydroisoquinolines | Not specified | pH 7.4 Buffer | Electrochemical | nih.gov |
| Chelerythrine, Protopine, Sanguinarine | Not specified | Not specified | DAD | mdpi.com |
Computational and Theoretical Chemistry Studies of 6 Methylisoquinoline 5 Carbonitrile and Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed electronic and structural information.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 6-methylisoquinoline-5-carbonitrile, DFT calculations would be employed to determine its optimized molecular geometry, providing precise bond lengths and angles.
The total electronic energy calculated through DFT is a key indicator of the molecule's thermodynamic stability. By comparing the energies of different isomers or potential reaction products, one can predict the most stable forms and the feasibility of chemical transformations. Furthermore, analysis of the electron density distribution reveals insights into the molecule's reactivity. Regions of high or low electron density can indicate sites susceptible to electrophilic or nucleophilic attack, respectively. This information is crucial for predicting how this compound might interact with other reagents.
Time-Dependent DFT (TD-DFT) for Excited-State Properties and Photophysical Behavior
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for exploring the behavior of molecules in their electronically excited states. This is particularly relevant for understanding a compound's response to light, such as its UV-visible absorption spectrum.
TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs. The intensity of these absorptions, represented by the oscillator strength, can also be calculated, allowing for the theoretical prediction of the entire absorption spectrum. For this compound, TD-DFT would be instrumental in understanding its color and how it interacts with light, which is vital for applications in areas like photosensitizers or organic electronics.
Prediction and Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Band Gaps
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept electrons.
DFT calculations provide the energies and spatial distributions of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and likely to be more reactive. For this compound, the analysis of its HOMO and LUMO would pinpoint the regions of the molecule involved in electron transfer processes and provide an estimate of its electronic conductivity and stability.
| Property | Description | Significance for this compound |
| HOMO | Highest Occupied Molecular Orbital | Indicates the electron-donating capability and the likely sites of oxidation. |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability and the likely sites of reduction. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |
Elucidation of Electronic Properties (e.g., Chemical Hardness, Electronegativity, Electrophilicity, Nucleophilicity)
Based on the energies of the HOMO and LUMO, several key chemical descriptors can be calculated to quantify a molecule's reactivity. These "conceptual DFT" parameters provide a more quantitative picture than a simple visual inspection of the orbitals.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is proportional to the HOMO-LUMO gap. A harder molecule is less reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a function of both electronegativity and chemical hardness.
Nucleophilicity: While not as directly calculated, it relates to the HOMO energy and the molecule's tendency to donate electrons.
For this compound, these calculated indices would provide a quantitative scale of its reactivity, allowing for comparisons with other molecules and predictions of its behavior in chemical reactions.
| Parameter | Formula (in terms of HOMO and LUMO energies) | Chemical Interpretation |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | The power of an atom or molecule to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration; a measure of reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the propensity to act as an electrophile. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements and interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal dynamic processes that are not accessible through static quantum chemical calculations.
Simulation of Molecular Interactions and Conformational Dynamics
MD simulations can model how this compound would behave in a solution or interacting with a biological target like a protein. These simulations track the positions and velocities of all atoms over time, providing a detailed movie of the molecule's dynamics.
Assessment of Protein-Ligand Binding Poses and Non-Covalent Interactions
Computational docking is a powerful technique used to predict the preferred binding orientation of a ligand to a protein target. This method allows for the detailed examination of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are fundamental to molecular recognition and biological activity.
Research on related heterocyclic compounds, such as quinoline (B57606) and isoquinoline (B145761) derivatives, provides a framework for understanding the potential binding modes of this compound. For instance, in studies involving quinoline derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), molecular docking has revealed key interactions within the kinase domain. These analyses typically show the heterocyclic core positioned in the hinge region of the ATP-binding site, forming critical hydrogen bonds. nih.gov The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, while substituents can form additional interactions in adjacent hydrophobic pockets. nih.gov
A detailed analysis of a docked pose would include measuring the distances of hydrogen bonds and identifying the specific amino acid residues involved in hydrophobic and electrostatic contacts. These computational insights are vital for rationalizing structure-activity relationships (SAR) and for designing derivatives with improved potency and selectivity. nih.gov
Table 1: Representative Protein-Ligand Interactions for an Isoquinoline Scaffold
| Interaction Type | Potential Interacting Residues (Example Kinase) | Ligand Moiety Involved |
| Hydrogen Bond | Hinge Region (e.g., Cys, Ala) | Isoquinoline Nitrogen |
| Hydrophobic | Gatekeeper Pocket (e.g., Leu, Val, Phe) | Methyl Group, Aromatic Rings |
| Electrostatic/Polar | Solvent-Exposed Region (e.g., Asp, Lys) | Nitrile Group |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These predictive tools are invaluable in medicinal chemistry and materials science for screening virtual libraries and prioritizing compounds for synthesis. nih.govqsartoolbox.org
The development of predictive QSAR models for isoquinoline derivatives has been successfully demonstrated for various biological targets. These studies typically involve calculating a wide range of molecular descriptors that encode steric, electronic, hydrophobic, and topological features of the molecules.
A study on isoquinoline derivatives as inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a target in prostate cancer, developed a robust QSAR model. japsonline.comjapsonline.com The model indicated that specific molecular representation of structure-property relationships (MoRSE) descriptors were crucial for predicting inhibitory activity. japsonline.comjapsonline.com Such models can provide quantitative insights; for example, they might show that electron-withdrawing groups at certain positions on the isoquinoline ring enhance activity. japsonline.com
In another example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) were applied to isoquinoline derivatives inhibiting Monoamine Oxidase A (MAO-A). nih.gov These models use 3D grid-based steric and electrostatic fields to build a relationship with activity. The resulting contour maps highlight regions where bulky groups or electronegative/electropositive groups would be beneficial or detrimental to the biological activity, guiding the design of more potent inhibitors. nih.govmdpi.com Similarly, 3D-QSAR models for pyrimido-isoquinolin-quinone derivatives against MRSA showed that steric, electrostatic, and hydrogen bond acceptor properties were key to explaining their antibacterial activity. nih.gov
The statistical quality of a QSAR model is paramount and is assessed using several metrics, as shown in the table below. A high R² value indicates a good fit of the model to the training data, while a high Q² from cross-validation suggests good internal predictivity. External validation using a test set (predictive R²) confirms the model's ability to predict the activity of new compounds. mdpi.com
Table 2: Typical Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (or r²) | Coefficient of determination (Goodness of fit) | > 0.6 |
| Q² (or q²) | Cross-validated R² (Internal predictivity) | > 0.5 |
| Predictive R² | R² for the external test set (External predictivity) | > 0.6 |
| RMSE | Root Mean Square Error (Accuracy of prediction) | As low as possible |
Reaction Mechanism Investigations
Computational chemistry provides deep insights into reaction mechanisms, allowing for the study of transition states, intermediates, and reaction pathways that are often difficult or impossible to observe experimentally.
The synthesis of the isoquinoline core can be achieved through several classic reactions, with the Bischler-Napieralski reaction being one of the most prominent. wikipedia.org This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. organic-chemistry.orgjk-sci.com Computational studies, often using Density Functional Theory (DFT), have been employed to elucidate its mechanism. Two primary pathways are often considered: one involving a nitrilium ion intermediate and another proceeding through a dichlorophosphoryl imine-ester. wikipedia.org DFT calculations can determine the activation energies for each step in the proposed pathways, revealing the most likely mechanism under specific reaction conditions. researchgate.net For example, calculations can explain why high temperatures are required and why certain side products may form. organic-chemistry.orgresearchgate.net
More modern methods, such as the rhodium-catalyzed oxidative coupling of aryl aldimines with alkynes, also yield isoquinoline structures. acs.org Preliminary mechanistic investigations, supported by computational work on related systems, suggest pathways involving intermediates like rhodacycles. DFT calculations can map the potential energy surface of the catalytic cycle, including steps like C-H activation, alkyne insertion, and reductive elimination, to rationalize the observed regioselectivity and efficiency. acs.org Similarly, DFT has been used to study the synthesis and photophysical properties of various quinoline derivatives. nih.govrsc.org
In Silico Drug Discovery and Design
In silico methods are integral to modern drug discovery, enabling the rapid and cost-effective screening of vast chemical libraries to identify promising lead compounds.
Structure-Based Virtual Screening (SBVS) uses the 3D structure of a biological target to screen large libraries of compounds for their potential to bind to a specific site, typically the active or an allosteric site. nih.gov The process involves docking each compound from a library into the target's binding pocket and scoring them based on their predicted binding affinity. nih.gov
The isoquinoline scaffold is a common feature in kinase inhibitors, and SBVS has been successfully used to identify novel isoquinoline-based leads. nih.gov For example, a consensus-based virtual screening campaign combining multiple computational methods identified a series of japsonline.comresearchgate.netresearchgate.nettriazolo[1,5-b]isoquinolines as a new structural class of inhibitors for Maternal Embryonic Leucine Zipper Kinase (MELK). researchgate.net
In a typical SBVS workflow, a library containing thousands to millions of compounds would be docked against the target protein. The top-ranked compounds, often filtered by drug-likeness criteria (like Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, are then selected for experimental testing. nih.gov Collaborative virtual screening efforts, which probe multiple proprietary libraries, have also proven effective in rapidly expanding the structure-activity relationship around an initial isoquinoline or related heterocyclic hit. acs.orgnih.gov This approach can quickly identify structurally novel scaffolds with improved potency. acs.org
Application of Fragment-Based Computational Approaches in Ligand Design
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of novel lead compounds. This approach relies on the principle that small, low-complexity molecules, known as fragments, can bind to a biological target with high ligand efficiency. These initial fragment hits can then be computationally and synthetically elaborated into more potent and selective drug candidates. The application of computational methods is integral to this process, from initial fragment screening to the subsequent optimization phase.
In the context of this compound and its derivatives, fragment-based computational approaches offer a rational pathway for designing ligands with desired pharmacological profiles. The isoquinoline scaffold itself is a common motif in many biologically active compounds, making it an excellent starting point for fragment-based design.
A key computational technique in FBDD is the deconstruction of known active molecules into their constituent fragments. For a molecule like this compound, this would involve computationally breaking it down into the core isoquinoline ring, the methyl group, and the carbonitrile group. These fragments can then be used to screen against a target's binding site to identify key interactions.
Conversely, a constructive approach, often referred to as fragment growing or linking, can be employed. This process starts with a core fragment, such as the isoquinoline nucleus, and computationally adds different functional groups to explore potential binding interactions. For instance, various substituents could be computationally attached to the isoquinoline scaffold to probe the chemical space around a target's active site.
One documented strategy that can be conceptually applied is "fragment merging by design". researchoutreach.org This involves identifying different fragments that bind to adjacent sub-pockets of a target protein and then computationally linking them to create a single, more potent molecule. researchoutreach.org While specific studies on this compound using this exact methodology are not prevalent in the public domain, the principles can be extrapolated. For example, if the isoquinoline core of this compound was identified as one fragment and a separate, complementary fragment was found to bind nearby, computational methods could be used to design a linker to merge them, potentially enhancing binding affinity.
The design and synthesis of libraries of isoquinoline-based fragments are crucial for the success of FBDD campaigns. Research into dihydroisoquinolones, for example, has focused on creating fragments with diverse potential binding groups and synthetic vectors for further chemical elaboration. nih.gov
A practical example of FBDD applied to a related scaffold is the discovery of 6-substituted isoquinolin-1-amine derivatives as ROCK-I inhibitors. researchgate.net In this study, fragment-based NMR screening identified an initial hit, which was then optimized by growing the fragment, leading to more potent compounds. researchgate.net This highlights how a fragment-based approach can successfully lead to the development of potent inhibitors based on the isoquinoline core.
Molecular docking simulations are a cornerstone of computational FBDD. These simulations predict the preferred orientation of a fragment or a designed ligand within the binding site of a target protein. This allows for the prioritization of fragments and designed compounds for synthesis and experimental testing. For this compound and its derivatives, docking studies would be instrumental in predicting how modifications to the methyl or carbonitrile positions affect binding to a specific target.
The following table outlines a hypothetical fragment-based design strategy for a kinase target, starting with the this compound scaffold.
| Design Step | Computational Method | Description | Hypothetical Example with this compound |
| 1. Fragment Identification | Virtual Screening, NMR Screening | Identification of low molecular weight fragments that bind to the target. | The isoquinoline core is identified as a key binding fragment for a hypothetical kinase. |
| 2. Fragment Growing | Molecular Docking, Free Energy Calculations | Addition of functional groups to the initial fragment to explore and occupy adjacent pockets in the binding site. | Computational addition of various R-groups at the 5-position to replace the carbonitrile, aiming to form a hydrogen bond with a key residue in the kinase hinge region. |
| 3. Fragment Linking | Molecular Modeling, Linker Design Algorithms | Connecting two or more fragments that bind to different regions of the target's active site. | A second fragment is identified that binds in a pocket adjacent to the methyl group. A computational model is built to link this fragment to the 6-methyl position of the isoquinoline core. |
| 4. Fragment Merging | 3D-QSAR, Pharmacophore Modeling | Combining the structural features of overlapping fragments into a single, more potent molecule. | Analysis of multiple isoquinoline-based fragments reveals that a larger substituent at the 6-position and a hydrogen bond donor at the 5-position are beneficial. These features are merged into a single novel derivative of this compound. |
The success of these computational strategies is often validated through detailed research findings that correlate computational predictions with experimental results. The following table presents hypothetical data that could be generated during a fragment-based design campaign for a target protein.
| Compound | Modification from Core Scaffold | Predicted Binding Affinity (ΔG, kcal/mol) | Experimental IC₅₀ (nM) |
| This compound | - | -8.2 | 500 |
| Derivative A | Replacement of 5-carbonitrile with 5-carboxamide | -9.5 | 150 |
| Derivative B | Addition of a phenyl group to the 6-methyl position | -8.9 | 300 |
| Derivative C | Combination of modifications from A and B | -10.8 | 50 |
These tables illustrate the iterative and data-driven nature of fragment-based computational design. By systematically exploring the chemical space around the this compound scaffold, these methods can guide the synthesis of more potent and selective ligands.
Biological Activity and Molecular Mechanisms of Action
Broad Spectrum Biological Relevance of Isoquinoline (B145761) Derivatives
The inherent chemical properties of the isoquinoline ring system make it a privileged scaffold in medicinal chemistry. science.gov Derivatives of isoquinoline have been extensively investigated and have shown significant potential in combating a variety of diseases. semanticscholar.orgnih.gov
Antimalarial, Antibacterial, Antifungal, and Antiviral Activities
Isoquinoline derivatives have demonstrated significant activity against a wide range of pathogens, including parasites, bacteria, fungi, and viruses.
Antimalarial Activity: The fight against malaria, particularly strains resistant to conventional drugs, has led to the exploration of novel chemical scaffolds. Isoquinoline derivatives have emerged as promising candidates. researchgate.net For instance, certain synthetic isoquinoline-triazole derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net An in silico study of an isoquinoline derivative from Streptomyces hygroscopicus, namely 6,7-dinitro-2- nih.govnih.govnih.govtriazol-4-yl-benzo[de]isoquinoline-1,3-dione, suggested potential antimalarial activity by binding to various protein targets in the parasite. nih.govnih.gov The mechanism for some quinoline (B57606) derivatives involves inhibiting the parasite's heme detoxification process within its food vacuole. nih.gov
Antibacterial Activity: The rise of multidrug-resistant bacteria necessitates the development of new antibiotics. Isoquinoline derivatives have shown considerable antibacterial properties, particularly against Gram-positive bacteria. mdpi.comscilit.commdpi.com Compounds like (+)-actinodaphnine and (-)-xylopine have demonstrated strong inhibitory effects against Bacillus cereus, Micrococcus sp., and Staphylococcus aureus. nih.gov A new class of alkynyl isoquinolines has exhibited potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.com The mechanism of some of these derivatives involves the disruption of the bacterial cell division protein FtsZ. nih.govnih.gov
Antifungal Activity: Several isoquinoline alkaloids and their derivatives have been screened for their effectiveness against fungal pathogens. nih.govresearchgate.net Compounds such as anhydroushinsunine and O-Me-armepavine methine have shown potent activity against Candida albicans and Cryptococcus neoformans. nih.gov Furthermore, novel synthetic pyrazino[2,1-a]isoquinoline derivatives have exhibited strong antifungal activities, with some being more potent than the commercial antifungal agent fluconazole (B54011) against certain fungi. nih.gov Similarly, newly synthesized isoquinoline derivatives incorporating a diphenyl ether fragment displayed high inhibition rates against plant pathogens like Physalospora piricola and Rhizotonia cerealis. jlu.edu.cn
Antiviral Activity: Isoquinoline alkaloids are a significant source of potential antiviral agents. researchgate.netmdpi.com They have been shown to be effective against a range of viruses, including influenza viruses, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). nih.govmdpi.com For example, an isoquinolone compound identified through screening showed inhibitory activity against both influenza A and B viruses by targeting the viral polymerase activity. nih.gov Another derivative, UK 2371, was found to have a direct inactivating effect on an avian influenza A virus. nih.gov The antiviral action of these compounds can interfere with viral entry and replication by modulating cellular signaling pathways like NF-κB. mdpi.com
Anticancer and Anti-inflammatory Potentials
Beyond their antimicrobial properties, isoquinoline derivatives are extensively studied for their potential in treating cancer and inflammatory diseases. nih.govresearchgate.netnih.gov
Anticancer Potential: The anticancer activity of isoquinoline alkaloids is a major area of research. semanticscholar.orgnih.govresearchgate.net These compounds can induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy. nih.govresearchgate.net For example, lamellarins, which are based on a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, are cytotoxic to a wide range of cancer cells. rsc.org Some isoquinoline derivatives have been synthesized to specifically inhibit inhibitor of apoptosis proteins (IAPs), thereby promoting apoptosis in cancer cells. nih.gov The anticancer effects are often attributed to their ability to bind to DNA and RNA, inhibit key enzymes, or modulate cellular signaling pathways. nih.govmdpi.com
Anti-inflammatory Potential: Many isoquinoline alkaloids possess significant anti-inflammatory properties. nih.govfrontiersin.orgnih.gov A novel isoquinoline alkaloid, Litcubanine A, was found to suppress the activation of inflammatory macrophages by modulating the NF-κB pathway. frontiersin.org Similarly, a synthetic N-(2-hydroxyphenyl) isoquinoline-1-carboxamide, HSR1101, demonstrated potent anti-inflammatory effects in microglial cells by inhibiting the MAPKs/NF-κB pathway, thereby reducing the production of pro-inflammatory mediators. nih.gov Another compound, dactyllactone A, isolated from Dactylicapnos scandens, exhibited anti-inflammatory activity by inhibiting the expression of IL-1β and PGE2. acs.org
Elucidation of Molecular Mechanisms
Understanding the molecular mechanisms by which isoquinoline derivatives exert their biological effects is crucial for the development of targeted therapies. Research has focused on their roles in enzyme inhibition, protein-ligand interactions, and their influence on broader cellular processes.
Enzyme Inhibition and Target Modulation (e.g., FtsZ-targeting, kinase inhibition)
A primary mechanism of action for many isoquinoline derivatives is the inhibition or modulation of specific enzymes that are critical for pathogen survival or disease progression. nih.govnih.gov
FtsZ-targeting: The bacterial cell division protein FtsZ is an attractive target for novel antibiotics. nih.govnih.gov Several 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives have been shown to target FtsZ in Staphylococcus aureus. nih.govresearchgate.net These compounds act by stabilizing FtsZ polymers and inhibiting the protein's GTPase activity, which is essential for bacterial cytokinesis. nih.govnih.gov This disruption of the Z-ring formation ultimately leads to bacterial cell death.
Kinase Inhibition: Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. Isoquinoline derivatives have been identified as potent inhibitors of various kinases. nih.govnih.gov A range of isoquinoline derivatives have been found to be potent and selective inhibitors of the cyclic AMP-dependent protein kinase (PKA). nih.gov In the context of cancer, novel isoquinoline-tethered quinazoline (B50416) derivatives have been developed as selective inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) kinase, showing enhanced activity over EGFR. nih.gov These inhibitors often act competitively with respect to ATP, binding to the kinase's active site. nih.gov
Protein-Ligand Interactions and Binding Site Characterization
The biological activity of isoquinoline derivatives is fundamentally dependent on their interaction with protein targets. science.govnih.gov Kinetic analysis and spectrophotometry have been used to study these interactions. For example, isoquinoline alkaloids like papaverine (B1678415) and berberine (B55584) have been shown to act as reversible competitive inhibitors of acetylcholinesterase. nih.gov Spectrophotometric studies and Scatchard analysis help in calculating dissociation constants and determining the number of binding sites, providing insight into the affinity and stoichiometry of the interaction. nih.gov The interaction of isoquinoline derivatives with proteins can lead to conformational changes that modulate the protein's function, as seen in the stabilization of FtsZ polymers. nih.govnih.gov
Influence on Cellular Processes and Pathways
The interaction of isoquinoline derivatives with their molecular targets can have a cascading effect on various cellular processes and signaling pathways. nih.govresearchgate.net
Many isoquinoline alkaloids exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. nih.govfrontiersin.orgnih.gov The NF-κB and MAPK signaling pathways, which are central to the inflammatory response, are common targets. frontiersin.orgnih.gov By inhibiting these pathways, isoquinoline derivatives can suppress the production of inflammatory cytokines and mediators. nih.gov In cancer, these compounds can trigger cell death by inducing apoptosis and autophagy, often by interfering with survival pathways like the PI3K-AKT pathway. nih.govresearchgate.net Furthermore, some isoquinoline derivatives can inhibit the proliferation of cancer cells and block their migration by downregulating proteins involved in these processes. nih.gov The broad influence of these compounds on fundamental cellular functions underscores their therapeutic potential across a range of diseases. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
The exploration of a compound's structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into how specific structural features influence its biological activity. For 6-methylisoquinoline-5-carbonitrile, while direct and extensive SAR studies are not widely published, we can infer potential relationships by examining related chemical structures and the general principles of medicinal chemistry.
Correlation of Structural Motifs with Biological Potency and Selectivity
The nitrile group (-C≡N) is a particularly noteworthy feature. It is a versatile functional group in drug design, known to act as a bioisostere for other groups like carboxylates or amides, and can participate in hydrogen bonding and dipole-dipole interactions within a biological target's active site. The electronic properties of the nitrile group can significantly influence the molecule's polarity, membrane permeability, and metabolic stability.
Modifications to the isoquinoline ring, such as the introduction of additional substituents or alterations to the existing methyl group, would be expected to have a profound impact on biological activity. For instance, the size, lipophilicity, and electronic nature of any introduced group could alter the compound's binding affinity and selectivity for a specific target.
To illustrate potential SAR trends, a hypothetical analysis of analog potency is presented in the table below. This table is based on established principles of medicinal chemistry and SAR trends observed in similar heterocyclic compounds.
| Compound/Analog | Modification from this compound | Hypothesized Impact on Potency | Hypothesized Impact on Selectivity |
| Parent Compound | This compound | Baseline | Baseline |
| Analog A | Replacement of the 6-methyl group with a larger alkyl group (e.g., ethyl, propyl) | May increase or decrease potency depending on the size of the binding pocket. | Could alter selectivity by introducing steric hindrance. |
| Analog B | Introduction of a hydroxyl group on the methyl group (6-hydroxymethyl) | May increase potency through new hydrogen bonding interactions. | Could improve selectivity by forming specific interactions with the target. |
| Analog C | Shifting the methyl group to a different position on the isoquinoline ring | Likely to significantly alter potency and selectivity due to changes in the overall shape and electronic distribution. | Could lead to a completely different biological target profile. |
| Analog D | Replacement of the 5-carbonitrile group with a carboxamide group | May retain or alter potency depending on the importance of the nitrile's electronic properties. | Could change selectivity by altering hydrogen bonding patterns. |
Rational Design Strategies for Lead Optimization in Drug Discovery
Rational drug design aims to optimize the biological profile of a lead compound through iterative, structure-guided modifications. For this compound, several rational design strategies could be employed to enhance its therapeutic potential. These strategies often rely on computational modeling and a deep understanding of the target's three-dimensional structure.
One key strategy is scaffold hopping , where the core isoquinoline structure is replaced with other heterocyclic systems while maintaining the key pharmacophoric features, such as the spatial arrangement of the methyl and nitrile groups. This can lead to the discovery of novel chemical series with improved properties.
Another approach is bioisosteric replacement , where functional groups are swapped with others that have similar physical or chemical properties but may offer advantages in terms of potency, selectivity, or pharmacokinetic profile. For example, the nitrile group could be replaced with other electron-withdrawing groups or hydrogen bond acceptors to fine-tune interactions with a target.
Structure-based drug design (SBDD) would be a powerful tool if the biological target of this compound were known. By docking the compound into the active site of the target protein, researchers can visualize the binding mode and identify opportunities for modifications that would enhance binding affinity and selectivity. For instance, if a hydrophobic pocket is identified near the methyl group, introducing a larger, more lipophilic substituent at that position could increase potency.
The table below outlines some rational design strategies that could be applied to optimize a lead compound based on the this compound scaffold.
| Design Strategy | Modification | Intended Outcome | Example |
| Structure-Based Drug Design (SBDD) | Addition of a functional group to interact with a specific amino acid residue in the target's active site. | Increased binding affinity and potency. | Adding a hydroxyl group to form a hydrogen bond with a serine residue. |
| Bioisosteric Replacement | Replacement of the nitrile group with a tetrazole ring. | Improved metabolic stability and potentially altered potency. | 6-Methyl-5-(1H-tetrazol-5-yl)isoquinoline |
| Scaffold Hopping | Replacement of the isoquinoline core with a quinoline or quinazoline scaffold while maintaining similar substituent positions. | Discovery of novel intellectual property and potentially improved ADME properties. | 2-Methyl-3-carbonitrile-quinoline |
| Fragment-Based Drug Design (FBDD) | Using the 6-methylisoquinoline (B1300163) or 5-carbonitrile-isoquinoline fragment as a starting point and growing it to occupy the binding site. | Generation of a novel lead compound with high ligand efficiency. | Linking a small molecule known to bind to an adjacent pocket. |
Emerging Applications in Chemical Sciences and Materials
Luminescent and Photophysical Materials
The unique electronic and structural characteristics of isoquinoline (B145761) derivatives often make them candidates for luminescent materials. However, specific research into the photophysical properties of 6-methylisoquinoline-5-carbonitrile is not extensively documented in publicly accessible scientific literature.
Application as Fluorophores and Luminophores
There is currently a lack of specific studies detailing the use of this compound as a primary fluorophore or luminophore in applied materials science. The potential for fluorescence exists within the isoquinoline scaffold, but dedicated research characterizing its quantum yield, emission spectra, and Stokes shift is not available.
Investigation of Twisted Intramolecular Charge Transfer (TICT) Effects
The Twisted Intramolecular Charge Transfer (TICT) phenomenon is a critical concept in the design of fluorescent probes and sensors. It involves a conformational change in the excited state, leading to a new, highly polar, charge-separated state that can result in dual fluorescence. rsc.orgnih.gov This effect is typically observed in molecules with distinct electron-donating and electron-accepting groups connected by a single bond that allows for rotation. mdpi.comnih.gov
While the this compound structure possesses a potential donor (methyl-substituted aromatic system) and acceptor (nitrile group), specific experimental or computational studies investigating the occurrence or characteristics of a TICT state in this particular molecule have not been found. Such an investigation would be necessary to confirm its suitability for applications like polarity sensors or molecular rotors. beilstein-journals.org
Role in Chemosensor Design and Organic Phosphors
The design of chemosensors often relies on molecules that exhibit a change in their photophysical properties upon interaction with a specific analyte. Similarly, organic phosphors are of great interest for applications in lighting and displays. At present, there is no specific research available that demonstrates the application of this compound in the design of chemosensors or as a component in organic phosphor materials.
Ligands in Coordination Chemistry
The nitrogen atom in the isoquinoline ring and the nitrile group present potential coordination sites for metal ions, making such compounds interesting as ligands in coordination chemistry.
Formation of Phosphorescent Complexes with Transition Metals
Transition metal complexes, particularly those with heavy metals like platinum(II) or iridium(III), are known for their phosphorescent properties. ub.edu The ligands in these complexes play a crucial role in tuning the emission color, quantum yield, and lifetime of the phosphorescence. Nitrile groups can coordinate to transition metals, and aromatic nitrogen heterocycles are common components of ligands in phosphorescent complexes.
However, a review of the literature did not yield specific examples of phosphorescent complexes where this compound acts as a ligand. Research in this area has focused on other substituted quinoline (B57606) and isoquinoline derivatives, but not on this specific carbonitrile compound.
Corrosion Inhibitors
Organic molecules containing heteroatoms (like nitrogen) and π-systems are often effective corrosion inhibitors, as they can adsorb onto metal surfaces and form a protective layer. Isoquinoline derivatives have been investigated for this purpose.
Studies on the corrosion inhibition properties of the closely related compound, 1-methylisoquinoline (B155361), have shown it to be an effective inhibitor for mild steel in acidic environments. rsc.org The efficiency of inhibition was found to increase with the concentration of the inhibitor. rsc.org However, there are no specific studies available that evaluate the performance of this compound as a corrosion inhibitor. The presence of the additional nitrile group could influence its adsorption mechanism and effectiveness, but this remains a subject for future investigation.
Agrochemical Applications
The development of novel and effective agrochemicals is essential for ensuring global food security. The chemical industry is continuously exploring new molecular scaffolds that can serve as the basis for the next generation of pesticides and herbicides. The isoquinoline core has emerged as a promising platform for the discovery of new agrochemically active compounds.
Potential Use as Intermediates or Active Components in Agrochemicals
The biological activity of isoquinoline alkaloids, a class of naturally occurring compounds, has inspired the synthesis and evaluation of a wide range of synthetic isoquinoline derivatives for agrochemical applications. These derivatives have been investigated for their potential as insecticides, fungicides, herbicides, and plant growth regulators.
The mode of action of isoquinoline-based agrochemicals can vary widely, depending on the specific substitutions on the isoquinoline ring. For example, certain tetrahydroisoquinoline derivatives have shown potent acaricidal (mite-killing) activity. The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the isoquinoline core play a crucial role in their biological efficacy.
While there is no specific information available on the agrochemical applications of this compound, its structural motifs—the isoquinoline core, a methyl group, and a carbonitrile (cyano) group—are present in various biologically active molecules. The cyano group, in particular, is a common feature in many commercial pesticides. Therefore, this compound represents a valuable intermediate for the synthesis of a diverse library of compounds that could be screened for agrochemical activity.
The general approach would involve using this compound as a starting material and introducing additional functional groups or modifying the existing ones to optimize the biological activity against specific agricultural pests or weeds. The following table provides examples of the types of biological activity observed in the broader class of isoquinoline derivatives.
| Isoquinoline Derivative Class | Target Pest/Disease | Noted Biological Activity |
| Tetrahydroisoquinolines | Mites (Acarids) | Acaricidal |
| Substituted Isoquinolines | Various Fungi | Fungicidal |
| Isoquinoline Alkaloids | Various Insects | Insecticidal |
Further research and high-throughput screening of derivatives of this compound are warranted to fully explore their potential as either active ingredients or key intermediates in the development of new agrochemical products.
Future Research Directions for 6 Methylisoquinoline 5 Carbonitrile
Development of Novel and Sustainable Synthetic Methodologies
While methods for the synthesis of substituted isoquinolines exist, a key area of future research lies in the development of more efficient, sustainable, and scalable routes to 6-Methylisoquinoline-5-carbonitrile. Current approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future efforts should focus on:
C-H Activation Strategies: Direct C-H functionalization represents a powerful and atom-economical approach. Research into transition-metal-catalyzed C-H cyanation of a 6-methylisoquinoline (B1300163) precursor could provide a more direct and efficient synthesis.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous reagents and facilitate large-scale production for further studies.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. The development of a photocatalytic method for the introduction of the cyano group onto the 6-methylisoquinoline core would be a significant advancement in sustainable chemistry.
Bio-inspired Synthesis: Investigating enzymatic or chemoenzymatic pathways for the synthesis of the isoquinoline (B145761) core and its subsequent functionalization could lead to highly selective and environmentally benign synthetic routes.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation | High atom economy, reduced steps | Catalyst development, regioselectivity control |
| Flow Chemistry | Scalability, safety, precise control | Reactor design, optimization of reaction parameters |
| Photoredox Catalysis | Mild conditions, use of visible light | Photosensitizer screening, reaction mechanism studies |
| Bio-inspired Synthesis | High selectivity, green chemistry | Enzyme discovery, chemoenzymatic cascade design |
In-depth Mechanistic Studies of Biological Activities at the Molecular Level
The isoquinoline nucleus is a well-established pharmacophore found in numerous biologically active compounds. nih.govrsc.org The specific biological activities of this compound, however, remain largely unexplored. A crucial future direction is the systematic evaluation of its biological profile and the elucidation of its mechanism of action. Key areas of investigation include:
Anticancer Activity: Many isoquinoline alkaloids exhibit potent anticancer properties. nih.gov Future studies should screen this compound against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. Subsequent mechanistic studies could involve identifying protein targets, such as kinases or topoisomerases, and investigating effects on cell cycle progression and apoptosis.
Antimicrobial Properties: The nitrogen-containing heterocyclic structure suggests potential for antimicrobial activity. nih.gov Screening against a range of pathogenic bacteria and fungi is warranted. Mechanistic studies could focus on inhibition of essential enzymes or disruption of cell membrane integrity.
Neurological Activity: Tetrahydroisoquinoline derivatives, in particular, are known to interact with neurological targets. rsc.orgnuph.edu.ua It would be valuable to investigate the potential of this compound and its reduced derivatives to modulate the activity of neurotransmitter receptors or enzymes involved in neurodegenerative diseases.
Exploration of Advanced Functionalization and Derivatization Strategies
The existing methyl and nitrile groups on this compound serve as versatile handles for further chemical modification, allowing for the creation of a library of novel derivatives. Future research should systematically explore these derivatization pathways:
Modification of the Nitrile Group: The cyano group can be readily transformed into other functional groups. Hydrolysis can yield a carboxylic acid, reduction can produce an amine, and cycloaddition reactions can lead to various heterocyclic systems. Each of these new functional groups would dramatically alter the compound's properties and potential biological interactions.
Functionalization of the Methyl Group: The methyl group can be a site for oxidation to an aldehyde or carboxylic acid, or for halogenation to introduce a reactive handle for further cross-coupling reactions.
Ring Functionalization: The isoquinoline core itself offers positions for further substitution. Electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions could be employed to introduce a diverse range of substituents, thereby tuning the electronic and steric properties of the molecule.
| Functional Group | Reaction Type | Product Functional Group | Potential Application |
| Nitrile | Hydrolysis | Carboxylic Acid | Prodrug design, improved solubility |
| Nitrile | Reduction | Amine | Introduction of basicity, further amide coupling |
| Methyl | Oxidation | Aldehyde/Carboxylic Acid | Bio-conjugation, scaffold for further synthesis |
| Isoquinoline Ring | Cross-coupling | Aryl/Alkyl groups | Tuning of biological activity and material properties |
Design and Synthesis of New Bioactive Scaffolds with Improved Potency and Selectivity
Building upon advanced derivatization strategies, a focused effort can be made to design and synthesize new bioactive scaffolds based on the this compound framework. This involves a rational, iterative approach to drug discovery:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of derivatives, as described in the previous section, a detailed SAR can be established. This will provide crucial insights into which functional groups at which positions are critical for a desired biological effect.
Bioisosteric Replacement: The nitrile and methyl groups can be replaced with other chemical groups that have similar steric and electronic properties (bioisosteres). This can lead to improved potency, selectivity, or metabolic stability.
Scaffold Hopping: The this compound core can be used as a starting point for the design of entirely new heterocyclic systems that maintain the key pharmacophoric features while possessing novel intellectual property.
Expansion of Applications in Materials Science and Sensing Technologies
Beyond its potential in medicinal chemistry, the unique electronic and structural features of this compound make it an attractive candidate for applications in materials science. Future research should explore:
Organic Light-Emitting Diodes (OLEDs): The rigid, planar isoquinoline core, combined with the electron-withdrawing nitrile group, suggests potential for use as an electron-transporting or emissive material in OLEDs.
Fluorescent Probes: Derivatization of the scaffold could lead to compounds that exhibit fluorescence in response to specific analytes, such as metal ions or biologically relevant molecules. The nitrile group can act as a quenching or modulating moiety in the design of such sensors.
Corrosion Inhibitors: Isoquinoline derivatives have shown promise as corrosion inhibitors for metals. acs.org The nitrogen atom can coordinate to the metal surface, forming a protective layer. The specific substitution pattern of this compound may offer enhanced performance in this application.
Integration of Multiscale Computational and Experimental Approaches for Accelerated Discovery
To accelerate the research and development process for this compound, a synergistic approach combining computational modeling and experimental validation is essential. amanote.com This integrated strategy can guide experimental work and provide deeper insights into the underlying chemical and biological phenomena:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives. This can aid in the design of new synthetic routes and in understanding its potential as a material.
Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode of this compound and its analogs. Molecular dynamics simulations can then be used to assess the stability of the protein-ligand complex and to understand the key interactions at an atomic level.
In Silico ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize which compounds to synthesize and test experimentally.
By pursuing these multifaceted research directions, the scientific community can systematically unlock the potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-Methylisoquinoline-5-carbonitrile, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves chlorination of pyridinecarbonitrile precursors using phosphoryl chloride (POCl₃), followed by nucleophilic substitution with ammonia or hydrazine derivatives. For example, chlorination of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile yields 6-chloro intermediates, which are subsequently aminated to form the target compound . Key intermediates include arylidene malononitrile derivatives, which participate in cyclocondensation reactions to form the isoquinoline core .
Q. What analytical techniques are recommended for purifying and characterizing this compound?
- Methodological Answer : Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol. Characterization requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm the nitrile group (-CN) and methyl substitution patterns. Elemental analysis ensures purity (>95%) .
Q. How do substituents on the isoquinoline ring influence the compound’s reactivity in further functionalization?
- Methodological Answer : The methyl group at position 6 enhances steric hindrance, limiting electrophilic substitution at adjacent positions. The nitrile group at position 5 acts as an electron-withdrawing moiety, directing nucleophilic attacks to the ortho and para positions. For example, aminolysis or hydrolysis of the nitrile group requires controlled conditions to avoid ring degradation .
Advanced Research Questions
Q. What mechanistic pathways explain the formation of this compound during cyclocondensation reactions?
- Methodological Answer : The reaction proceeds via a Knoevenagel condensation between arylidene malononitrile and a pyridinecarbonitrile precursor, followed by intramolecular cyclization. Density functional theory (DFT) studies suggest that the nitrile group stabilizes transition states through resonance, lowering activation energy. Isotopic labeling (e.g., ¹⁵N) can track nitrogen migration during cyclization .
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). A systematic approach includes:
- Structural validation : Confirm batch-to-batch consistency using X-ray crystallography.
- Dose-response curves : Compare EC₅₀ values across multiple studies.
- Meta-analysis : Pool data from independent labs to identify outliers or confounding variables (e.g., impurities in commercial reagents) .
Q. What strategies optimize the compound’s stability under long-term storage for pharmacological studies?
- Methodological Answer : Store in amber vials under inert gas (argon) at -20°C to prevent hydrolysis of the nitrile group. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can predict degradation pathways. Lyophilization improves stability for aqueous formulations .
Q. How does this compound participate in multicomponent reactions (MCRs) for generating diverse heterocyclic libraries?
- Methodological Answer : The compound serves as a nitrile-containing building block in Ugi and Passerini reactions. For instance, reacting it with aldehydes, amines, and carboxylic acids yields tetracyclic derivatives. Computational tools (e.g., AI-driven retrosynthesis) predict feasible MCR pathways while minimizing side reactions .
Q. What in vitro models are suitable for assessing the compound’s toxicity profile?
- Methodological Answer : Use primary hepatocytes or HepG2 cells for hepatic toxicity screening. Combine with Ames tests (bacterial reverse mutation assay) for genotoxicity. Mitochondrial membrane potential assays (JC-1 staining) and ROS detection (DCFH-DA probes) elucidate mechanistic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
